5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one
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Overview
Description
5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes a piperidine ring substituted with a benzylsulfonyl group and a carbonyl group. It finds applications in drug discovery, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of boron reagents and palladium catalysts to couple the benzylsulfonyl group with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzylsulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylsulfonyl)piperidine hydrochloride
- 4-(Ethylsulfonyl)piperidine hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
Uniqueness
5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfonyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(4-benzylsulfonylpiperidine-1-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c21-17-7-6-15(12-19-17)18(22)20-10-8-16(9-11-20)25(23,24)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGYOKPRVLTMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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